molecular formula C12H8ClFO B597928 4-(3-Chloro-5-fluorophenyl)phenol CAS No. 1262001-95-5

4-(3-Chloro-5-fluorophenyl)phenol

Cat. No. B597928
CAS RN: 1262001-95-5
M. Wt: 222.643
InChI Key: VLCVDASHTLJLIV-UHFFFAOYSA-N
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Description

“4-(3-Chloro-5-fluorophenyl)phenol” is a chemical compound with the CAS Number: 1262001-95-5 . It has a molecular weight of 222.65 and its IUPAC name is 3’-chloro-5’-fluoro [1,1’-biphenyl]-4-ol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H8ClFO/c13-10-5-9 (6-11 (14)7-10)8-1-3-12 (15)4-2-8/h1-7,15H . This indicates that the compound consists of 12 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 222.65 .

Scientific Research Applications

  • Chemical Properties and Reactions :

    • A study by Koeberg-Telder, Lambrechts, and Cerfontain (2010) investigated the protonation of phenol and its derivatives, including 4-fluorophenol, in concentrated aqueous sulfuric acid using 13C NMR spectroscopy. The findings indicate that phenol and 4-fluorophenol are protonated predominantly on the oxygen atom, and this protonation is governed by the H0a acidity function (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).
  • Biological and Pharmacological Effects :

    • Holla, Bhat, and Shetty (2003) explored the synthesis of new biologically active molecules incorporating 4-fluorophenyl groups, demonstrating their potential as pharmacophores and their promising antibacterial activities (Holla, Bhat, & Shetty, 2003).
  • Environmental Impact and Biodegradation :

    • Genthner, Townsend, and Chapman (1989) used isomeric fluorophenols as analogues to investigate the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium. Their research provides insights into the anaerobic transformation of phenols and their environmental fate (Genthner, Townsend, & Chapman, 1989).
    • Häggblom (1998) confirmed reductive dechlorination as the initial step in chlorophenol degradation by a sulfate-reducing consortium, using chloro-fluorophenols as study subjects. This study contributes to understanding the environmental degradation of halogenated phenols (Häggblom, 1998).
  • Synthesis and Application in Organic Chemistry :

    • Hu et al. (2015) synthesized 3-phenyl benzo[d][1,2,3]triazin-4(3H)-one derivatives, involving 4-fluorophenyl groups. These compounds exhibited high herbicidal activities against certain plants, highlighting their potential application in agriculture (Hu et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorophenol, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is also harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCVDASHTLJLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683526
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262001-95-5
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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